4-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide
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Overview
Description
4-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a 4-chloro group and a 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Formation of the Benzamide Core: The benzamide core is formed by reacting 4-chlorobenzoic acid with an amine derivative.
Coupling Reaction: The final step involves coupling the oxadiazole derivative with the benzamide core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
4-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and benzamide core can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide: shares structural similarities with other benzamide derivatives and oxadiazole-containing compounds.
Ataluren: A 1,2,4-oxadiazole derivative used for the treatment of genetic disorders.
Azilsartan: An oxadiazole-containing antihypertensive agent.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzamide core with the oxadiazole ring and the phenyl group provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
4-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11(19-16(22)13-7-9-14(18)10-8-13)17-20-15(21-23-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDLITNGDKHNSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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